Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-fluoro-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYHARNYXQFPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555687 | |
| Record name | Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116543-91-0 | |
| Record name | Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116543-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-fluoro-4-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Utility of the 6-Substituted Chromone Scaffold in Medicinal Chemistry
[1]
Executive Summary
The chromone (4H-chromen-4-one) ring system represents a privileged scaffold in medicinal chemistry, serving as the core architecture for flavonoids and isoflavonoids. While the scaffold offers multiple vectors for functionalization, the C6 position has emerged as a critical determinant of pharmacokinetic profile and target selectivity.
This technical guide analyzes the structural logic of 6-substituted chromones, detailing their synthetic accessibility via the Baker-Venkataraman rearrangement and their application in neurodegenerative (MAO-B inhibition) and oncological (tubulin polymerization inhibition) therapeutics.
Structural Rationale: The C6 Vector
The chromone scaffold consists of a benzene ring fused to a
Electronic and Steric Significance
The C6 position is located on the benzenoid ring, para to the ether oxygen (O1) and meta to the carbonyl (C4).
-
Metabolic Stability: Unsubstituted chromones are susceptible to rapid oxidative metabolism. Substitution at C6 (e.g., -F, -Cl, -CH
) blocks metabolic hydroxylation, significantly extending half-life ( ).[1] -
Hydrophobic Extension: In enzyme active sites (e.g., MAO-B), the C6 vector points towards hydrophobic pockets (often the "entrance cavity") allowing for the introduction of bulky lipophilic groups (e.g., benzyloxy) without inducing steric clash at the catalytic center.[1]
SAR Summary Table
The following table summarizes the impact of C6-substituents on biological activity across key therapeutic areas.
| Substituent (R at C6) | Therapeutic Target | Effect on Activity | Mechanism/Rationale |
| -OCH | MAO-B (Neurodegeneration) | High Potency & Selectivity | Occupies the hydrophobic entrance cavity of MAO-B; prevents binding to MAO-A. |
| -Cl / -F | Kinases / Cytotoxicity | Metabolic Stability | Blocks P450 oxidation; enhances lipophilicity for membrane permeability. |
| -OCH | Tubulin (Anticancer) | Binding Affinity | Mimics the methoxy-rich motif of colchicine; interacts with the colchicine-binding site. |
| -N(CH | DNA (Alkylating Agent) | Cytotoxicity | Nitrogen mustard moiety at C6 allows DNA cross-linking while the chromone acts as a carrier. |
Synthetic Architectures
Accessing 6-substituted chromones requires robust synthetic methodologies. The most reliable and widely cited route is the Baker-Venkataraman Rearrangement , which allows for the installation of the C6 substituent early in the pathway via the starting phenol.
Pathway Visualization
The following diagram illustrates the synthesis of a 6-substituted chromone from a substituted 2-hydroxyacetophenone precursor.
Figure 1: The Baker-Venkataraman Rearrangement pathway for chromone synthesis.
Detailed Experimental Protocol: Synthesis of 6-Methylchromone
Validation: This protocol is adapted from standard methodologies (e.g., European Journal of Medicinal Chemistry).[1]
Reagents:
-
2'-Hydroxy-5'-methylacetophenone (Starting material)
-
Benzoyl chloride (Acylating agent)[1]
-
Pyridine (Base/Solvent)[1]
-
KOH (Rearrangement base)
-
Glacial Acetic Acid / H
SO (Cyclization)[1]
Step-by-Step Methodology:
-
Esterification: Dissolve 2'-hydroxy-5'-methylacetophenone (10 mmol) in dry pyridine (5 mL). Add benzoyl chloride (11 mmol) dropwise at 0°C. Stir at room temperature for 2 hours. Pour into ice-HCl. Filter the solid ester (2-acetyl-4-methylphenyl benzoate).
-
Rearrangement: Dissolve the ester (5 mmol) in dry pyridine (5 mL). Add powdered KOH (15 mmol). Heat to 50°C for 2 hours. The mixture will turn viscous and yellow/orange (formation of the potassium enolate).
-
Workup 1: Pour the reaction mixture into ice-cold dilute acetic acid. The yellow solid precipitate is the 1,3-diketone (
-diketone). Filter and dry. -
Cyclization: Reflux the 1,3-diketone (2 mmol) in glacial acetic acid (10 mL) with catalytic conc. H
SO (3 drops) for 1 hour. -
Purification: Pour into crushed ice. Filter the crude chromone. Recrystallize from Ethanol/Water.
Checkpoint: Successful cyclization is confirmed by the disappearance of the enol -OH signal in
Therapeutic Focus: Neuroprotection (MAO-B Inhibition)
Monoamine Oxidase B (MAO-B) is a key therapeutic target for Parkinson’s disease. The goal is to inhibit MAO-B selectively (sparing MAO-A to avoid hypertensive crises) to preserve dopamine levels in the striatum.
The "C6-Benzyloxy" Effect
Research indicates that placing a benzyloxy group at the C6 position of the chromone scaffold creates a "magic bullet" for MAO-B selectivity.[2]
-
Mechanism: The active site of MAO-B contains a "substrate cavity" and an "entrance cavity." The chromone core sits near the FAD cofactor (substrate cavity), while the C6-benzyloxy group extends into the entrance cavity , which is lined with hydrophobic residues (Ile199, Tyr326).[1]
-
Selectivity: MAO-A has a more restricted entrance cavity. The bulky C6-benzyloxy group creates a steric clash with MAO-A, preventing binding, thus ensuring high selectivity for MAO-B.[1]
Figure 2: Mechanistic basis for C6-substituted chromone selectivity toward MAO-B.[1]
Therapeutic Focus: Oncology (Tubulin & Kinases)[2]
In oncology, 6-substituted chromones function as bioisosteres for flavonoids like quercetin or synthetic agents like combretastatin.[1]
Tubulin Polymerization Inhibition
Chromones substituted at C6 with methoxy or nitrogen mustard groups have been shown to bind to the colchicine-binding site of tubulin.
-
Protocol Insight: In antiproliferative assays (MTT), C6-methoxy derivatives often show IC
values in the low micromolar range (1–5 M) against MCF-7 (breast cancer) lines.[1] -
Causality: The C6-methoxy group mimics the trimethoxyphenyl ring of colchicine, essential for high-affinity binding to
-tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis.
References
-
Reis, J., et al. (2023).[1] A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Pharmaceuticals.[3][4][5][6][7] Link[1]
-
Keri, R. S., et al. (2014).[1][4] Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry. Link
-
Gogoi, D., et al. (2023).[1] One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules. Link[1]
-
Gaspar, A., et al. (2014).[1] Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Link[1]
-
Wang, J. L., et al. (2022).[1] Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
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- 5. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrar.org [ijrar.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
An In-Depth Technical Guide to the Chemical Stability and Storage of Chromone Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Chromone methyl esters are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active molecules and natural products. Their inherent chemical stability is a critical determinant of their shelf-life, efficacy, and safety profile in therapeutic applications. This technical guide provides a comprehensive exploration of the factors governing the stability of chromone methyl esters, detailing their primary degradation pathways—hydrolysis, oxidation, and photodecomposition. We present field-proven insights into optimal storage conditions and outline robust experimental protocols for stability assessment, including forced degradation studies and the development of stability-indicating analytical methods. This guide is intended to be an essential resource for researchers and professionals engaged in the development and handling of chromone-based compounds, ensuring the integrity and reliability of these vital molecules from the laboratory to their final application.
The Chemical Landscape of Chromone Methyl Esters: A Stability Overview
The chromone scaffold, a benzopyran-4-one ring system, endows this class of compounds with a unique electronic and structural profile. The ester functionality, typically at the C-2 or C-3 position, is a common site of chemical reactivity and a primary determinant of the molecule's overall stability. Understanding the interplay between the chromone ring and the methyl ester group is fundamental to predicting and mitigating degradation.
The principal drivers of instability in chromone methyl esters are:
-
Hydrolysis: The susceptibility of the ester linkage to cleavage by water, catalyzed by acidic or basic conditions.
-
Oxidation: The potential for the chromone ring and any susceptible functional groups to react with atmospheric oxygen or other oxidizing agents.
-
Photodecomposition: The degradation of the molecule upon exposure to light, particularly ultraviolet (UV) radiation.
A thorough understanding of these degradation pathways is paramount for the development of stable formulations and the establishment of appropriate storage and handling procedures.[1][2][3][4][5]
Degradation Pathways: Mechanisms and Mitigation
Hydrolytic Degradation
The ester bond in chromone methyl esters is susceptible to hydrolysis, yielding the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group enhances its electrophilicity, making it more susceptible to nucleophilic attack by water.[2]
-
Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This process is generally faster and more common under ambient conditions than acid-catalyzed hydrolysis.
The rate of hydrolysis is influenced by several factors, including pH, temperature, and the electronic properties of the chromone ring. For instance, the presence of electron-withdrawing groups on the chromone ring can increase the electrophilicity of the ester carbonyl, potentially accelerating hydrolysis. Conversely, a study on the synthesis of chromone-2-carboxylic acids noted that a methyl ester with a highly deactivating nitro group on the aromatic ring was resistant to hydrolysis, suggesting that electronic effects can be complex and context-dependent.[6][7]
Mitigation Strategies:
-
pH Control: Maintaining a neutral pH is the most effective way to minimize hydrolytic degradation. Buffering solutions to a pH range of 4-6 is often optimal.
-
Moisture Control: Storing chromone methyl esters in a dry environment is crucial. The use of desiccants and hermetically sealed containers is highly recommended.
Caption: Hydrolytic degradation pathways of chromone methyl esters.
Oxidative Degradation
The chromone ring system can be susceptible to oxidation, although it is generally more stable than other heterocyclic systems. The presence of hydroxyl or other electron-donating groups on the benzoyl portion of the chromone ring can increase its susceptibility to oxidation.
The mechanism of oxidation can be complex, often involving free radical intermediates. The initiation of these radical chain reactions can be triggered by heat, light, or the presence of trace metal ions.
Mitigation Strategies:
-
Inert Atmosphere: Storing compounds under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidative degradation by displacing oxygen.
-
Antioxidants: For solutions or formulations, the addition of antioxidants can be an effective strategy. Antioxidants function by scavenging free radicals, thereby terminating the chain reaction of oxidation.
-
Chelating Agents: If trace metal ion contamination is a concern, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions and prevent them from catalyzing oxidative reactions.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions in chromone methyl esters. A key photodegradation pathway for chromone-2-carboxylic esters is photodimerization.[8] Irradiation can lead to the formation of dimers, which can alter the biological activity and physical properties of the compound. The specific stereochemistry of the resulting dimer can be dependent on the reaction medium (solution vs. solid-state).[8]
Mitigation Strategies:
-
Light Protection: Storing chromone methyl esters in amber or opaque containers is the most critical step in preventing photodegradation.
-
UV-Absorbing Packaging: For formulations, utilizing packaging materials that absorb UV radiation can provide an additional layer of protection.
Caption: Photodimerization of chromone methyl esters.
Recommended Storage Conditions
Based on the degradation pathways discussed, the following storage conditions are recommended to ensure the long-term stability of chromone methyl esters:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces rates of all chemical degradation reactions. |
| Humidity | Low humidity; store with desiccant | Minimizes hydrolytic degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Light | Protect from light; store in amber vials or opaque containers | Prevents photodegradation. |
| Container | Tightly sealed, inert glass or appropriate plastic | Prevents exposure to moisture and air. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to determine the intrinsic stability of a chromone methyl ester and to establish its shelf-life. This typically involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.[1][2][3][4][5]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation.[1][2][3][4][5] This provides a rapid means of identifying likely degradation products and assessing the specificity of the analytical method.
Step-by-Step Protocol:
-
Sample Preparation: Prepare stock solutions of the chromone methyl ester in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the solid compound or a solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method, typically HPLC-UV.
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC-UV Method Development
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance over time.[9] For chromone methyl esters, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.
Key Method Development Considerations:
-
Column: A C18 or C8 column is typically a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. Gradient elution is often necessary to separate the parent compound from its degradation products.[10]
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the chromone methyl ester to ensure high sensitivity.
-
Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9][11]
Example HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at the λmax of the specific chromone methyl ester |
| Injection Volume | 10 µL |
Conclusion
The chemical stability of chromone methyl esters is a multifaceted issue that requires a thorough understanding of their inherent reactivity and the environmental factors that can induce degradation. By implementing appropriate storage and handling procedures based on the principles of minimizing hydrolysis, oxidation, and photodegradation, the integrity of these valuable compounds can be preserved. A robust stability testing program, incorporating forced degradation studies and validated stability-indicating analytical methods, is essential for ensuring the quality, safety, and efficacy of chromone methyl ester-based products. This guide provides a foundational framework for researchers and drug development professionals to confidently manage the stability of this important class of molecules.
References
-
Exclusive photodimerization reactions of chromone-2-carboxylic esters depending on reaction media. (2010). Organic Letters. [Link]
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). omicsonline.org. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (n.d.). ChemRxiv. [Link]
-
Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. [Link]
-
Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. (n.d.). ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
-
Chromone-2- and -3-carboxylic acids and their derivatives. (1972). Progress in Medicinal Chemistry. [Link]
-
A comparative study on the thermal decomposition of some transition metal carboxylates. (n.d.). Journal of Thermal Analysis and Calorimetry. [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (n.d.). ResearchGate. [Link]
-
A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2024). University of Chile. [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2017). Molecules. [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Rhodes University. [Link]
-
The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework. (2018). Journal of the American Chemical Society. [Link]
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing. [Link]
-
Development and validation of stability indicating liquid chromatographic (RP-HPLC) method for estimation of ubidecarenone in bu. (n.d.). Semantic Scholar. [Link]
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Mechanisms of thermal decomposition of organic monolayers grafted on (111) silicon. (n.d.). HAL Open Science. [Link]
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Structure-activity relationship (SAR) of 6-fluorochromone derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Fluorochromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 6-Fluorochromone Scaffold
The chromone ring system, a benzopyran-4-one, represents a "privileged structure" in medicinal chemistry. This rigid bicyclic framework serves as a versatile scaffold for designing ligands that can interact with a wide array of biological targets.[1][2][3] Chromone derivatives, both naturally occurring and synthetic, exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4]
The strategic incorporation of a fluorine atom at the C-6 position of the chromone nucleus is a key design element that significantly modulates the molecule's therapeutic potential. Fluorine, being the most electronegative element, possesses a small van der Waals radius and the ability to form strong carbon-fluorine bonds. This substitution can profoundly influence a molecule's physicochemical properties, such as:
-
Lipophilicity: Enhancing the ability to cross cellular membranes.[5]
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Binding Affinity: Altering the electronic properties of the aromatic ring and participating in hydrogen bonding or other non-covalent interactions with target receptors.[6]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-fluorochromone derivatives, delving into their synthesis, diverse biological activities, and the molecular nuances that govern their efficacy.
Synthetic Strategies for 6-Fluorochromone Derivatives
The synthesis of the chromone core is a well-established field in organic chemistry, with several classic routes available. These methods typically start from ortho-hydroxyaryl ketones. Key synthetic approaches include:
-
Claisen Condensation & Baker-Venkataraman Rearrangement: These methods involve the reaction of an o-hydroxyacetophenone with an ester or acid chloride, followed by an acid-catalyzed cyclization to form the chromone ring.[1][7]
-
Kostanecki-Robinson Reaction: This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt, followed by intramolecular condensation and dehydration.[7][8]
-
Vilsmeier-Haack Reaction: This reaction is particularly useful for synthesizing 3-formylchromones, which are valuable intermediates for further derivatization.[1][9]
Experimental Protocol: Synthesis via Microwave-Assisted Kostanecki-Robinson Reaction
This protocol describes a modern, efficient method for synthesizing a substituted chromone from an o-hydroxyaromatic ketone.[8]
Materials:
-
o-Hydroxyaromatic ketone (e.g., 2',5'-dihydroxyacetophenone for a 6-hydroxy precursor) (1.0 mmol)
-
Trifluoroacetic Anhydride (2.0 mmol)
-
Anhydrous Pyridine (5 mL)
-
Ice
-
Concentrated Hydrochloric Acid
Procedure:
-
In a microwave-safe vessel, dissolve the o-hydroxyaromatic ketone in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise with constant stirring.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a power of 50-80% of the magnetron's maximum power for 5-15 minutes. The specific time and power should be optimized for the specific substrate.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any residual pyridine and acid.
-
Dry the crude product.
-
Further purify the product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chromone derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Visualization: General Chromone Synthesis Workflow
Caption: A typical experimental workflow for chromone synthesis.
Structure-Activity Relationship (SAR) of 6-Fluorochromone Derivatives
The biological activity of 6-fluorochromone derivatives is highly dependent on the nature and position of substituents on the chromone scaffold.
Anticancer Activity
6-Fluorochromone derivatives have emerged as promising anticancer agents, primarily through mechanisms like topoisomerase inhibition and protein kinase inhibition.[5][10][11]
Key SAR Insights:
-
Position 2: Substitution at this position is critical. Attaching nitrogen-containing heterocycles such as morpholino, piperidino, or N-methylpiperazino has been shown to yield potent anticancer compounds.[10] Furthermore, hybridizing the chromone core with a 2-aminothiazole scaffold has led to the development of highly effective protein kinase CK2 inhibitors.[11]
-
Position 3: A formyl (-CHO) or an acrylate group at the C-3 position is a common feature among active derivatives.[10][12] The electron-withdrawing nature of these groups appears to be important for activity. 6-Fluorochromone-3-carbaldehyde is a key intermediate for synthesizing many of these potent molecules.[13]
-
Position 6: The presence of a fluorine atom at C-6 is a cornerstone of this class of compounds. It often imparts greater potency compared to other halogens like chlorine, potentially due to its favorable electronic properties and ability to enhance cell permeability.[10][14] For instance, 6-fluoro, 3'-hydroxyflavone has shown high binding affinity to Aurora Kinase B, a target in cancer therapy.[15]
-
Position 7: The introduction of additional substituents at C-7, such as a second morpholino or piperidino group, can further enhance cytotoxic activity.[10]
Mechanism of Action: A significant mode of action is the inhibition of topoisomerase, enzymes that manage DNA topology. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and trigger apoptosis in cancer cells.[5][10] Certain derivatives also act as potent inhibitors of protein kinases like CK2, which are often overexpressed in cancer cells and play a role in cell cycle progression and apoptosis suppression.[11]
Table 1: Anticancer Activity of Selected 6-Fluorochromone Derivatives
| Compound ID | Substituent at C-2 | Substituent at C-3 | Substituent at C-7 | Target / Cell Line | Reported Activity (IC50) | Reference |
| Compound 17 | Morpholino | -CHO | Morpholino | Ehrlich Ascites Carcinoma | Promising in vitro & in vivo activity | [10] |
| Compound 18 | Piperidino | -CHO | Piperidino | Ehrlich Ascites Carcinoma | Promising in vitro & in vivo activity | [10] |
| Compound 5i | 2-Aminothiazole derivative | -H | -H | Protein Kinase CK2 | 0.08 µM | [11] |
| Compound 5i | 2-Aminothiazole derivative | -H | -H | HL-60 (Leukemia) | 0.25 µM | [11] |
| Fluoro-flavone | 3'-Hydroxyphenyl | -H | -H | Aurora Kinase B | Binding Energy: -9.153 kcal/mol | [15] |
Visualization: SAR Summary for Anticancer Activity
Caption: Key structural requirements for anticancer activity.
Neuroprotective Activity
Recent studies have highlighted the potential of chromone derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17] They can exert neuroprotective effects through multiple mechanisms.
Key SAR Insights:
-
MAO-B Inhibition: Chromone-based scaffolds are effective inhibitors of monoamine oxidase B (MAO-B), an enzyme whose dysregulation is implicated in Parkinson's disease. The amide spacer and substituents on the exocyclic ring are crucial for high potency.[17]
-
Anti-inflammatory and Mitochondrial Effects: Certain 6-fluorochromone derivatives have been shown to suppress neuroinflammation by reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the hippocampus.[16] They can also restore aerobic metabolism and improve the function of mitochondrial enzymes, combating the energy deficit often seen in neurodegenerative conditions.[16]
-
Neuroprotection: These compounds can protect neuronal cells from oxidative stress and cell death induced by neurotoxins.[17]
Antimicrobial Activity
The 6-fluorochromone scaffold is also a promising platform for developing new antimicrobial agents.
Key SAR Insights:
-
Halogen at C-6: The presence of a halogen (F, Cl, Br) at the C-6 position is strongly correlated with antibacterial and antibiofilm activity, particularly against pathogens like Vibrio parahaemolyticus.[14]
-
Formyl Group at C-3: Similar to anticancer agents, a 3-formyl group is a key feature for potent antimicrobial activity. Compounds like 6-chloro-3-formylchromone and 6-bromo-3-formylchromone are effective at inhibiting bacterial growth and virulence factors.[14]
-
Aryl Groups on Isoxazole Core: In hybrid molecules where a 6-fluorochromone is linked to an aryl isoxazole, halogen-substituted phenyl rings on the isoxazole significantly increase antifungal activity.[12]
Table 2: Antimicrobial Activity of Selected Chromone Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
| 6-Bromo-3-formylchromone | V. parahaemolyticus | 20 µg/mL | [14] |
| 6-Chloro-3-formylchromone | V. parahaemolyticus | 20 µg/mL | [14] |
| Aryl isoxazole-6-fluorochromone hybrid | A. niger | 18.75 µg/mL | [12] |
| Aryl isoxazole-6-fluorochromone hybrid | C. albicans | 18.75 µg/mL | [12] |
Key Experimental Protocols for Biological Evaluation
To validate the SAR findings, robust and reproducible biological assays are essential.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-fluorochromone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization: General Biological Screening Workflow
Caption: General workflow for biological screening of derivatives.[18]
Conclusion and Future Perspectives
The 6-fluorochromone scaffold is a highly validated and promising platform for the development of novel therapeutics. The structure-activity relationship studies clearly demonstrate that strategic modifications at the C-2, C-3, and C-7 positions of the 6-fluoro-substituted chromone ring can yield potent and selective agents against cancer, microbial infections, and neurodegenerative disorders. The fluorine atom at C-6 consistently plays a vital role in enhancing the biological profile of these derivatives.
Future research in this area should focus on:
-
Expanding Chemical Diversity: Synthesizing novel libraries with diverse substitutions to explore new areas of chemical space and identify compounds with improved potency and selectivity.
-
Elucidating Mechanisms: Conducting in-depth mechanistic studies to fully understand how these compounds interact with their biological targets at a molecular level.
-
In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Multi-Targeting Agents: Designing hybrid molecules based on the 6-fluorochromone scaffold that can simultaneously modulate multiple targets, a strategy that could be particularly effective for complex diseases like cancer and Alzheimer's.
By leveraging the insights from SAR studies and employing modern drug discovery techniques, the 6-fluorochromone framework will undoubtedly continue to be a fruitful source of new drug candidates.
References
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Ishar, M. P. S., Singh, G., Singh, S., Sreenivasan, K. K., & Singh, G. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366–1370. [Link]
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Gaspar, A., Reis, J., Kachler, S., & Borges, F. (2015). General Methods of Preparing Chromones. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Organic Chemistry Portal. Retrieved from [Link]
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Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
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Mohsin, M., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Pharmaceutical Chemistry Journal, 54, 241–257. [Link]
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Berenguer, M. J., et al. (1998). Structure-Absorption Relationships of a Series of 6-Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 42(3), 577–580. [Link]
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Pinto, D. C., Silva, A. M., & Lemos, A. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(11), 2928. [Link]
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Nielsen, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593–6605. [Link]
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ChemInform Abstract: Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. (2010). ResearchGate. Retrieved from [Link]
-
Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. (2017). ResearchGate. Retrieved from [Link]
-
Pinto, D. C., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5621. [Link]
-
Wang, H., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128799. [Link]
-
Shulha, M. V., et al. (2023). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Frontiers in Pharmacology, 14, 1245781. [Link]
-
Kumar, A., & Kumar, R. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Retrieved from [Link]
-
Asif, M., et al. (2023). Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Cellular and Infection Microbiology, 13, 1234668. [Link]
-
Kumar, A., et al. (2023). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 14(7), 1231–1252. [Link]
-
Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Retrieved from [Link]
-
Singh, S., et al. (2024). Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B. Journal of Biomolecular Structure and Dynamics, 1–15. [Link]
-
Biologically active chromone derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Cephalosporin, D. C. (1990). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 33(5), 1345–1351. [Link]
-
Laborde, E., et al. (1992). Synthesis and Structure-Activity Relationship of 1-aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 35(23), 4230–4239. [Link]
-
Dulin, W., et al. (n.d.). Biological activity of some 6 alpha-fluoro and 16 alpha-methyl C-21 steroids. Semantic Scholar. Retrieved from [Link]
-
Al-Hilal, T. A., & Alam, F. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(5), 935–949. [Link]
-
Barlocco, D., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids, 19(8), 1327–1336. [Link]
-
Szychowski, K. A., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 24(23), 17056. [Link]
-
Cooper, S. E., et al. (2025). Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Derivatives. Jefferson Digital Commons. Retrieved from [Link]
-
Rao, A., et al. (2024). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 14(1), 1019. [Link]
-
Wu, Y., et al. (2023). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Molecules, 28(23), 7891. [Link]
-
Sameni, S., & Sameni, M. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. Bioconjugate Chemistry, 32(8), 1545–1557. [Link]
-
Tadesse, S., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(6), 2823. [Link]
-
Rajendrakumar, S. K., & Basak, D. (2023). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals, 16(11), 1553. [Link]
-
Perovic, M., & Malicevic, J. (2023). Role of fullerenols derivative 3HFWC in the treatment of Alzheimer's disease. Neural Regeneration Research, 18(10), 2189–2190. [Link]
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- 10. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclization Failures in Fluorinated Chromone Synthesis
Introduction: The synthesis of fluorinated chromones is a critical endeavor in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the fluorine atom. However, the intramolecular cyclization step to form the chromone core is often fraught with challenges, leading to diminished yields, intractable product mixtures, and project delays. This guide provides a comprehensive troubleshooting framework for researchers encountering difficulties in the synthesis of these valuable compounds. It is designed to move beyond simple procedural adjustments to offer a deeper understanding of the underlying chemical principles governing success and failure in these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cyclization reaction is resulting in a very low or no yield of the desired fluorinated chromone. What are the primary suspects?
A1: A low or nonexistent yield in fluorinated chromone synthesis can typically be traced back to one of several key areas. A systematic approach to diagnosing the issue is crucial for an efficient resolution.
1. Incomplete Formation of the Prerequisite Intermediate:
The cyclization to form the chromone ring is contingent upon the successful synthesis of the open-chain precursor, such as a 1,3-diketone, a 2'-hydroxychalcone, or other related intermediates. Incomplete upstream reactions, like the Baker-Venkataraman rearrangement or Claisen condensation, are a primary cause of poor overall yield[1]. The electron-withdrawing nature of fluorine substituents can significantly impact the reactivity of the starting materials in these preceding steps.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to meticulously monitor the precursor-forming reaction to completion.
-
Intermediate Isolation & Characterization: If feasible, isolate and purify the intermediate before proceeding to the cyclization step. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Re-optimization of Precursor Synthesis: If the precursor yield or purity is low, re-evaluate the reaction conditions. This may involve adjusting the base, solvent, temperature, or reaction time.
-
2. Suboptimal Cyclization Conditions:
The conditions for the cyclization reaction itself are paramount. Temperature, choice of catalyst, and reaction time are critical variables that often require fine-tuning, especially with fluorinated substrates.
-
Troubleshooting Protocol:
-
Temperature Optimization: High temperatures can lead to degradation of starting materials or the desired product[1]. Conversely, insufficient heat may result in an incomplete reaction. It is advisable to start at a lower temperature and gradually increase it, monitoring the reaction progress at each stage.
-
Catalyst Screening: The choice of acid or base catalyst is crucial. For acid-catalyzed cyclizations, a range of catalysts from milder options like p-toluenesulfonic acid (p-TSA) to stronger ones like sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) should be considered[1][2]. The optimal catalyst will depend on the specific substrate.
-
Time Course Study: A time-course study can reveal the optimal reaction duration. Taking aliquots at regular intervals and analyzing them by TLC or LC-MS will indicate when the reaction has reached completion and before significant product degradation occurs.
-
3. Presence of Moisture:
For reactions that employ strong bases like sodium hydride (NaH) or sodium ethoxide to generate an enolate, the presence of even trace amounts of water or other protic solvents will quench the base and halt the reaction[1].
-
Troubleshooting Protocol:
-
Solvent and Reagent Drying: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Solid reagents should be dried under vacuum.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
4. Steric Hindrance:
Bulky substituents on the aromatic ring or the acyl group can sterically hinder the intramolecular cyclization, impeding the reaction or preventing it altogether[1]. The presence of fluorine atoms, while small, can influence the preferred conformation of the molecule, potentially exacerbating steric issues.
-
Troubleshooting Protocol:
-
Prolonged Reaction Times and Higher Temperatures: In cases of suspected steric hindrance, extending the reaction time and cautiously increasing the temperature may provide the necessary energy to overcome the activation barrier.
-
Alternative Synthetic Routes: If steric hindrance remains a significant obstacle, a different synthetic approach that forms the sterically hindered bond under more favorable conditions may be necessary.
-
Q2: I am observing the formation of a significant amount of side products, particularly an isomeric compound. What is happening and how can I improve the selectivity for the desired fluorinated chromone?
A2: The formation of isomeric side products is a common challenge in chromone synthesis. The most frequently encountered isomer is the corresponding coumarin.
Understanding the Competing Reaction: Chromone vs. Coumarin Formation
In reactions such as the Simonis reaction, which involves the condensation of a phenol with a β-ketoester, there are two potential pathways for cyclization. The regioselectivity is determined by the initial nucleophilic attack of the phenolic hydroxyl group. Attack at the ketone carbonyl leads to the chromone, while attack at the ester carbonyl results in the coumarin[1].
Troubleshooting Protocol for Improving Selectivity:
-
Catalyst Selection: The choice of catalyst can strongly influence the regioselectivity of the reaction.
-
Favoring Chromone Formation: Phosphorus pentoxide (P₂O₅) is known to favor the formation of chromones. It is believed to activate the ketone carbonyl, making it more susceptible to nucleophilic attack[1].
-
Avoiding Coumarin Formation: Strong Brønsted acids like sulfuric acid can sometimes promote coumarin formation. If coumarin is the major product, switching to a different acid catalyst is recommended[1].
-
-
Temperature Control: High reaction temperatures can lead to a loss of selectivity, resulting in a mixture of chromone and coumarin[1].
-
Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening experiment is highly recommended.
-
Other Potential Side Products:
-
Aurones: In the Kostanecki-Robinson reaction, aurones can be common byproducts, particularly with specific substitution patterns on the starting o-hydroxyacetophenone[1]. Careful control of reaction conditions and purification are key to minimizing their formation.
Q3: My fluorinated starting material appears to be degrading under the reaction conditions. How can I mitigate this?
A3: Fluorinated compounds can sometimes be sensitive to harsh reaction conditions, leading to decomposition and low yields.
Troubleshooting Protocol for Substrate Degradation:
-
Milder Reaction Conditions:
-
Reduce Temperature: As a first step, significantly lower the reaction temperature and extend the reaction time accordingly.
-
Use Milder Catalysts: If using a strong acid like concentrated H₂SO₄, consider switching to a milder alternative such as p-toluenesulfonic acid or even an acidic resin that can be easily filtered off[1].
-
Decrease Catalyst Concentration: Reducing the concentration of a strong acid catalyst can sometimes be sufficient to prevent decomposition while still promoting the desired cyclization[1].
-
-
Alternative Synthetic Methodologies:
-
Enzymatic Synthesis: For certain substrates, enzymatic methods can offer a milder and more selective alternative. For instance, lipase-mediated oxidative cyclization has been used for the synthesis of 3-hydroxy chromones under mild conditions[3][4].
-
Selectfluor-Mediated Cyclization: Reagents like Selectfluor can mediate tandem cyclization reactions under relatively mild conditions to produce functionalized chromones[5][6].
-
Experimental Protocols & Data
Protocol 1: General Procedure for Acid-Catalyzed Cyclization
-
To a solution of the fluorinated 2'-hydroxychalcone or 1,3-diketone precursor (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, toluene, or ethanol), add the acid catalyst (e.g., concentrated H₂SO₄, 0.2-1.0 eq; or p-TSA, 0.1-0.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine[1].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Common Solvents and Their Properties for Cyclization Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Glacial Acetic Acid | 118 | 6.2 | Common for acid-catalyzed cyclizations, can also act as a catalyst. |
| Toluene | 111 | 2.4 | Aprotic, good for reactions requiring higher temperatures. |
| Ethanol | 78 | 24.6 | Protic, often used in base-catalyzed reactions. |
| Dioxane | 101 | 2.2 | Aprotic, good solvent for a range of polarities. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High-boiling polar aprotic solvent, good for challenging reactions. |
Visualizing the Process: Diagrams and Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Diagram 2: Competing Pathways in Chromone Synthesis
Caption: Reaction pathways leading to chromone vs. coumarin.
References
- Technical Support Center: Chromone Synthesis (Cyclization Step) - Benchchem. (n.d.).
- Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. (2022). PMC.
- Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. (2022). Taylor & Francis Online.
- Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. (2022). Taylor & Francis.
- Fluorination of flavones and chromones using elemental fluorine. (n.d.). PubMed.
- Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones. (2023). PMC.
- Selectfluor-Triggered Tandem Cyclization of o-Hydroxyarylenaminones To Access Difluorinated 2-Amino-Substituted Chromanones. (n.d.). ResearchGate.
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). IJRPC.
Sources
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- 5. Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Baker-Venkataraman Rearrangement for 6-Fluorochromones
Ticket ID: BV-6F-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization and Troubleshooting of 6-Fluorochromone Synthesis via Baker-Venkataraman Rearrangement
Executive Summary
The synthesis of 6-fluorochromones is a critical workflow in medicinal chemistry, particularly for developing pharmacophores with enhanced metabolic stability and lipophilicity. The Baker-Venkataraman (B-V) rearrangement—an intramolecular Claisen-type condensation—is the preferred route. However, the electron-withdrawing nature of the fluorine substituent at the 5-position of the starting 2'-hydroxyacetophenone introduces unique kinetic and thermodynamic challenges, specifically regarding enolate stability and the competition between rearrangement and hydrolysis.
This guide provides a validated protocol, a mechanistic troubleshooting decision tree, and an optimization matrix specifically calibrated for fluorinated substrates.
Module 1: The "Golden Path" Protocol
Recommended baseline methodology for high-purity synthesis.
Substrate: 2-Benzoyloxy-5-fluoroacetophenone
Phase A: O-Acylation (Pre-cursor Synthesis)
Note: High purity of the ester is non-negotiable. Free phenol contaminants will quench the base in Phase B.
-
Dissolve 2'-hydroxy-5-fluoroacetophenone (1.0 eq) in dry Pyridine (5.0 vol).
-
Cool to 0°C under
atmosphere. -
Add Benzoyl chloride (1.2 eq) dropwise. Exotherm warning.
-
Stir at RT for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Pour into ice-HCl (1M). Filter the solid.[1][2] Recrystallize from Ethanol.
Phase B: The Rearrangement (K2CO3 Method)
Selected for: High functional group tolerance and minimized retro-Claisen fragmentation.
-
Charge the O-acylated ester (1.0 eq) into a reactor.
-
Add anhydrous Acetone (10-15 vol). Critical: Water content must be <0.1%.
-
Add anhydrous
(3.0 - 5.0 eq). -
Reflux with vigorous stirring for 6–12 hours.
-
Visual Cue: The reaction mixture often turns a bright yellow/orange due to the formation of the potassium enolate salt.
-
-
Workup:
-
Evaporate acetone under reduced pressure.
-
Resuspend residue in water.
-
Acidify carefully with glacial acetic acid or dilute HCl to pH 3–4.
-
The
-diketone precipitates as a solid.[2]
-
Phase C: Cyclization (Chromone Formation)[3]
-
Dissolve the
-diketone in Glacial Acetic Acid. -
Add catalytic conc.
(0.5 vol%). -
Reflux for 1-2 hours.
-
Pour into crushed ice to precipitate the 6-fluorochromone.
Module 2: Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the specific electronic influence of the Fluorine atom.
Figure 1: Mechanistic pathway of the Baker-Venkataraman rearrangement for 6-fluorochromones, highlighting critical intermediates and potential failure modes.
Module 3: Troubleshooting Hub (Q&A)
Category: Reaction Stalling & Yield Loss
Q: I am recovering the starting phenolic ketone (2'-hydroxy-5-fluoroacetophenone) instead of the diketone. Did the rearrangement fail? A: This is likely Deacylation (Hydrolysis) , not a rearrangement failure.
-
The Cause: The fluorine atom at the 5-position (para to the ester carbonyl) makes the ester carbonyl highly electrophilic. If your solvent contains even trace moisture (
), the hydroxide generated will attack the ester faster than the enolate can form. -
The Fix:
-
Dry acetone over activated 4Å molecular sieves for 24 hours.
-
Switch to a non-hygroscopic base system: NaH in Toluene or LiHMDS in THF at -78°C to 0°C.
-
Q: The reaction reaches 50% conversion and stops. Adding more base doesn't help. A: You are fighting the Retro-Baker-Venkataraman Equilibrium .
-
The Science: The rearrangement is reversible. The 6-fluoro substituent stabilizes the phenoxide anion formed during the reverse reaction, pushing the equilibrium backward toward the starting materials.
-
The Fix:
-
Increase Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the intramolecular pathway.
-
Trapping: Use a kinetic trap. If using NaH, the formation of the sodium salt of the diketone usually drives the reaction forward because the salt precipitates or is stable. Ensure you are using at least 2.2 equivalents of base (one to form the enolate, one to deprotonate the product).
-
Category: Impurity Profile
Q: I see a new spot on TLC that is neither starting material nor diketone. A: This is likely Intermolecular Acylation .
-
The Scenario: The enolate of one molecule attacks the ester of a different molecule.
-
The Fix: Dilution is usually the solution for intermolecular side reactions, but since we need concentration to fight the Retro-BV (see above), the compromise is Temperature Control . Lower the temperature to 0°C for the enolate formation step, then slowly warm to reflux.
Module 4: Optimization Matrix
Use this table to select the correct conditions based on your specific fluorinated substrate constraints.
| Variable | Standard (K2CO3/Acetone) | Aggressive (NaH/THF) | Classical (KOH/Pyridine) | Recommendation for 6-Fluoro |
| Reaction Rate | Slow (6-12 hrs) | Fast (1-3 hrs) | Moderate | Standard (Better control) |
| Moisture Sensitivity | Moderate | High (Fire Risk) | Low | Standard (Easier drying) |
| Side Reactions | Low | High (O-alkylation risk) | Moderate | Standard |
| Workup | Acidification/Filtration | Quench/Extraction | Acidification | Standard (Cleanest solid) |
| Fluorine Impact | F-group stable | Risk of nucleophilic aromatic substitution ( | F-group stable | Standard or Aggressive (if steric bulk is high) |
Module 5: Diagnostic Decision Tree
Follow this logic flow when experiments fail.
Figure 2: Diagnostic logic for troubleshooting failed Baker-Venkataraman rearrangements.
References
-
Baker, W. (1933).[3][4][5] "Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones". Journal of the Chemical Society, 1381–1389.[4][5] Link[4]
-
Mahal, H. S., & Venkataraman, K. (1934).[3][4][5] "Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones". Journal of the Chemical Society, 1767–1769.[4][5] Link[4]
-
Kalinin, A. V., et al. (1998).[3][4] "Directed ortho metalation - cross coupling links. Carbamoyl rendition of the Baker-Venkataraman rearrangement". Tetrahedron Letters, 39(28), 4995-4998. Link
-
Ameen, D., & Snape, T. J. (2015). "Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions". Synthesis, 47(02), 141–158.[5] Link
-
Organic Syntheses. (1952).[4] "Flavone".[3][4][5] Org.[6][7][8] Synth. 32, 72. Link
Sources
- 1. mentis.uta.edu [mentis.uta.edu]
- 2. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 3. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Process For Preparation Of 6 Fluoro 3,4 Dihydro 2(h) Benzopyran 2 [quickcompany.in]
Removing unreacted starting materials from chromone ester products
Technical Support Center: Chromone Ester Purification Subject: Removing Unreacted Starting Materials (Phenols & Acids) from Chromone-3-Carboxylic Esters Ticket ID: CHEM-PUR-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Purifying chromone esters (e.g., ethyl chromone-3-carboxylate) presents a classic "solubility paradox." The starting materials—often resorcinol derivatives or chromone-3-carboxylic acids—share significant polarity and solubility characteristics with the product. Furthermore, the chromone core (
This guide moves beyond generic "wash and dry" instructions. We will focus on the thermodynamic stability of the chromone ring during workup and utilize differential solubility to separate impurities without degrading your target molecule.
Part 1: The "Base Wash" Trap (Critical Warning)
The Issue: A common instinct when removing unreacted phenols (starting material) or carboxylic acids is to wash the organic layer with 1M NaOH. Stop immediately.
The Mechanism of Failure: Unlike simple benzoate esters, the chromone ring is an electron-deficient Michael acceptor. The C-2 position is highly susceptible to nucleophilic attack by hard bases (like hydroxide ions).
-
Attack:
attacks C-2. -
Ring Opening: The bond between O-1 and C-2 cleaves.
-
Result: You form a water-soluble salicylic acid derivative or a hydroxy-chalcone. Your yield "disappears" into the aqueous waste.
The Solution:
-
For Unreacted Acids: Use Sodium Bicarbonate (
) . It is basic enough ( ) to deprotonate carboxylic acids ( ) but too weak to rapidly attack the chromone ring at room temperature. -
For Unreacted Phenols: Do not use base extraction. Rely on recrystallization or chromatography (detailed below).
Visualizing the Hazard
The following diagram illustrates the degradation pathway you must avoid.
Caption: Figure 1. The kinetic pathway of base-mediated chromone ring degradation. Avoid strong bases to preserve the
Part 2: Removal of Unreacted Phenols (Recrystallization)
Phenols (like resorcinol) are the most stubborn impurities because they hydrogen-bond to the chromone ester, often co-precipitating. However, phenols generally have much higher solubility in cold alcohols than chromone esters do.
Protocol: The "Mother Liquor" Shift
| Solvent System | Target Impurity | Procedure Logic |
| Ethanol (95%) | Resorcinol / Phenols | High Selectivity. Chromone esters crystallize well from cooling EtOH; phenols remain soluble in the supernatant due to H-bonding with the solvent. |
| Acetone / Hexane | Non-polar side products | Gradient Polarity. Dissolve in min. warm acetone. Add hexane until turbid.[1] Cool. Esters crash out; oils/tars stay in solution. |
| DMF / Water | Inorganic Salts / Polar Acids | Drastic Solubility Drop. Dissolve in DMF. Add water dropwise. Warning: High product loss possible if added too fast. |
Step-by-Step Optimization:
-
Dissolve crude solid in minimal boiling 95% Ethanol .
-
Allow to cool slowly to Room Temperature (RT).
-
Critical Step: Do not filter yet. Place in an ice bath (
) for 1 hour. -
Filter the crystals.
-
The Wash: Wash the filter cake with ice-cold ethanol.
-
Why? The unreacted phenol is in the mother liquor. Washing with cold solvent displaces the phenol-rich liquid without redissolving the ester.
-
Part 3: Chromatographic Cleanup (Troubleshooting)
If recrystallization fails, you must use column chromatography. Common Problem: Phenols "streak" or "tail" down the column, contaminating the ester fractions.
The Fix: Acidified Mobile Phase Phenols are weak acids. On silica gel, they dissociate slightly, causing them to drag.
-
Mobile Phase: Hexane : Ethyl Acetate (e.g., 80:20).
-
Modifier: Add 0.5% to 1% Acetic Acid to the mobile phase.
-
Mechanism: The acid keeps the phenol fully protonated (neutral). This tightens the phenol band, allowing it to elute cleanly (usually after the ester, depending on substitution).
Part 4: Decision Matrix (Workflow)
Follow this logic gate to determine the correct purification method for your specific crude mixture.
Caption: Figure 2. Strategic workflow for chromone ester purification based on impurity type.
FAQ: Troubleshooting Specific Scenarios
Q: My product is oiling out during recrystallization. What now? A: This often happens if the crude contains significant polymeric impurities (common in Pechmann condensation).
-
Tactic: Triturate the oil with cold diethyl ether or isopropyl ether. The mechanical action often induces crystallization. If that fails, perform a rapid filtration through a short silica plug (eluting with DCM) to remove the polymers before attempting recrystallization again.
Q: Can I use Potassium Carbonate (
Q: I see a new spot on TLC after washing with base. What is it? A: This is likely the ring-opened product (a chalcone derivative) or the hydrolyzed acid. This confirms that your base wash was too strong. Refer to Figure 1.
References
-
Ring Opening and Recyclization Reactions with Chromone-3-carbonitrile. Source: ResearchGate.[2][3] Context: Details the mechanism of nucleophilic attack at the C-2 position of the chromone ring, leading to ring opening. URL:[Link]
-
Solvents for Recrystallization. Source: University of Rochester, Department of Chemistry. Context: Provides solubility data and solvent selection rules (e.g., Ethanol, Hexane/Acetone) applicable to polar aromatic esters. URL:[Link]
-
Synthesis and Chemical Properties of Chromone-3-carboxylic Acid. Source: Chemistry of Heterocyclic Compounds (via ResearchGate).[2][4] Context: Discusses the acidity of chromone-3-carboxylic acid and its stability/reactivity profile during esterification. URL:[Link]
-
Ring Transformation of Chromone-3-carboxylic Acid Under Nucleophilic Conditions. Source: ARKIVOC (via ResearchGate). Context: Specifically studies the effect of sodium hydroxide on chromone rings, confirming degradation upon warming. URL:[Link]
Sources
Validation & Comparative
1H NMR interpretation of Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
An In-Depth Guide to the 1H NMR Interpretation of Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
Introduction: The Role of NMR in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the modern researcher, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a scaffold of significant interest in medicinal chemistry due to the prevalence of the chromone core in biologically active compounds.
This document moves beyond a simple peak listing. As a senior application scientist, the goal is to provide a holistic interpretation, grounded in fundamental principles and supported by comparative data. We will dissect the spectrum, explaining the causal relationships between the molecule's electronic architecture and the resulting NMR signals. This guide is designed for researchers and professionals who require not just the data, but a deeper understanding of the spectral features to confidently characterize their own synthesized molecules.
Structural Overview and Proton Assignments
To interpret the ¹H NMR spectrum, we must first assign a unique identifier to each proton in the molecule. The structure and numbering scheme for this compound are presented below.
Figure 1: Molecular structure and proton numbering for this compound.
Detailed ¹H NMR Spectral Interpretation
The ¹H NMR spectrum is predicted to exhibit signals corresponding to four distinct aromatic protons and one methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl group, the ester functionality, the ether oxygen, and the fluorine substituent. The multiplicity of the aromatic signals is governed by spin-spin coupling between adjacent protons.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| -OCH₃ | ~3.9 - 4.0 | Singlet (s) | N/A | These three equivalent protons are adjacent to an oxygen but have no neighboring protons, resulting in a singlet. The chemical shift is typical for a methyl ester. |
| H-3 | ~7.1 - 7.2 | Singlet (s) | N/A | This proton is on a carbon adjacent to the electron-withdrawing ester group and the ring oxygen. It has no vicinal proton neighbors, hence it appears as a sharp singlet. |
| H-8 | ~7.5 - 7.6 | Doublet (d) | JH8-H7 ≈ 8.5 - 9.0 Hz | H-8 is ortho to the ether oxygen. It is coupled only to H-7, resulting in a doublet. |
| H-7 | ~7.7 - 7.8 | Doublet of Doublets (dd) | JH7-H8 ≈ 8.5 - 9.0 Hz, JH7-F ≈ 7.5 - 8.5 Hz | This proton is coupled to its ortho neighbor H-8 (a large coupling) and also exhibits a three-bond coupling to the fluorine at C-6 (³JH-F), splitting the signal into a doublet of doublets. |
| H-5 | ~7.9 - 8.0 | Doublet of Doublets (dd) | JH5-F ≈ 8.5 - 9.5 Hz, JH5-H7 ≈ 3.0 - 3.5 Hz | H-5 is ortho to the strongly electron-withdrawing C-4 carbonyl and is also coupled to the fluorine at C-6 (³JH-F). A smaller meta-coupling to H-7 (⁴JH-H) further splits the signal. |
Comparative Analysis: The Influence of Fluorine Substitution
To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted ¹H NMR data with that of its non-fluorinated analog, Methyl 4-oxo-4H-chromene-2-carboxylate, and the closely related Ethyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate.
| Compound | H-3 (s) | H-5 | H-6 | H-7 | H-8 (d) | Ester (-CH₃/CH₂) |
| This compound (Predicted) | ~7.15 | ~7.95 (dd) | - | ~7.75 (dd) | ~7.55 | ~3.95 (s) |
| Ethyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate [1] | 7.14 | 7.91 (dd) | - | 7.72 (ddd) | 7.53 (dd) | 4.45 (q), 1.42 (t) |
| Methyl 4-oxo-4H-chromene-2-carboxylate (Reference) [2] | ~7.1 | ~8.1 (dd) | ~7.5 (t) | ~7.8 (ddd) | ~7.5 (d) | ~3.9 (s) |
Key Insights from Comparison:
-
Fluorine's Electronic Effect: The substitution of hydrogen at C-6 with fluorine causes distinct changes. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect, but it can also donate electron density through resonance (p-π donation).[3][4] The interplay of these effects results in the observed chemical shifts.
-
H-F Coupling: The most telling feature is the appearance of H-F coupling, which splits the signals of the adjacent H-5 and H-7 protons. The magnitude of three-bond H-F coupling (³JHF) is typically in the range of 7-10 Hz.
-
Chemical Shift Perturbations: Comparing the fluorinated and non-fluorinated analogs, the chemical shifts of H-5 and H-7 are significantly altered, providing direct evidence of the fluorine atom's electronic influence on its local environment.
Visualizing the Coupling Network
The multiplicities of the aromatic protons arise from a well-defined network of spin-spin couplings. This can be visualized to clarify the relationships.
Figure 2: Spin-spin coupling network for the aromatic protons of this compound.
Standard Experimental Protocol for ¹H NMR Acquisition
Achieving a high-quality, interpretable spectrum requires a robust and standardized experimental procedure.[5][6] The following protocol is recommended for acquiring the ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and interpretation.
Materials:
-
Sample: 5-10 mg of this compound
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tube: 5 mm high-precision NMR tube
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
Figure 3: Standard workflow for ¹H NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ is an excellent alternative. The choice of solvent will slightly affect chemical shifts.[7]
-
Field Strength: A higher magnetic field strength (e.g., 400 MHz vs. 60 MHz) increases the separation between peaks (dispersion), making it easier to resolve complex multiplets and extract accurate coupling constants.[8]
-
Relaxation Delay (D1): Allowing a sufficient delay between pulses (scans) ensures that all protons have fully relaxed back to their equilibrium state. This is critical for obtaining accurate signal integrations, which reflect the relative number of protons.[9]
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic interpretation, based on chemical shifts, multiplicities, and coupling constants, allows for the unambiguous assignment of every proton in the molecule. The presence of the fluorine atom provides a distinctive signature in the form of H-F coupling, which is invaluable for confirming its position on the aromatic ring. By comparing the spectrum to that of known analogs and adhering to a rigorous experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy as a cornerstone of structural verification in their synthetic endeavors.
References
-
Jaki, D. C., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR. Illustrated with Taxol. Journal of Natural Products, 70(4), 589-595. [Link]
-
ResearchGate. (n.d.). ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Basic NMR Concepts. [Link]
-
UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]
-
Tantillo, D. J., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]
-
University of Chicago, Chemistry Department. (n.d.). UChicago Experiment Guides - NMR Facility. [Link]
-
Fierke, C. A., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]
-
Supporting Information for publications, various examples. (n.d.). [Link]
-
Kwan, E. E. (2011). Lecture 13: Experimental Methods. [Link]
-
Reddit. (n.d.). The Effect of Fluorine in ¹H NMR. r/Chempros. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
University of Calgary. (n.d.). ¹H NMR Spectroscopy. [Link]
-
Supporting Information for publications, various examples. (n.d.). [Link]
-
Brazilian Chemical Society. (n.d.). On the ¹H NMR Spectra of 2-Substituted Benzoquinones. [Link]
-
University of Rochester. (n.d.). Fluorine NMR. [Link]
-
MDPI. (n.d.). ¹H NMR and ¹³C NMR of spectra of synthesized compounds. [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]
-
University of Porto. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]
-
Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
LibreTexts Chemistry. (n.d.). 29.9 ¹H NMR Spectroscopy. [Link]
Sources
- 1. shd-pub.org.rs [shd-pub.org.rs]
- 2. METHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE | 18398-73-7 [chemicalbook.com]
- 3. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. asdlib.org [asdlib.org]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. sites.bu.edu [sites.bu.edu]
Comparing bioactivity of 6-fluoro vs 6-chloro chromone-2-carboxylates
Executive Summary
In the optimization of chromone-2-carboxylate scaffolds, the choice between C6-fluorine and C6-chlorine substitution is a pivotal decision point that dictates the pharmacological profile. 6-Chloro derivatives generally exhibit superior potency and efficacy in hydrophobic binding pockets (e.g., GPR55 receptors) due to enhanced lipophilicity and optimal steric filling. Conversely, 6-Fluoro derivatives often offer unique selectivity profiles (e.g., dual GPR35/GPR55 antagonism) and superior metabolic stability, leveraging the "mimicry effect" where fluorine acts as a bio-isostere for hydrogen or a hydroxyl group without the steric penalty of chlorine.
This guide analyzes the bioactivity, structure-activity relationships (SAR), and synthesis protocols for these two critical pharmacophores.
Part 1: Physicochemical & SAR Comparison
The distinct biological outcomes of 6-F and 6-Cl substitutions stem from fundamental atomic differences. The chromone-2-carboxylate core relies on the planar benzopyranone system for intercalation or π-stacking; halogenation at C6 modulates the electron density of the pyrone ring and the lipophilicity of the entire molecule.
Table 1: Physicochemical Profile of C6-Substituents
| Feature | 6-Fluoro Substituent | 6-Chloro Substituent | Impact on Bioactivity |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Cl fills larger hydrophobic pockets; F causes minimal steric clash. |
| Electronegativity (Pauling) | 3.98 | 3.16 | F strongly withdraws electrons, altering pKa of the C2-carboxylate; Cl is less withdrawing but more polarizable. |
| C-X Bond Strength | ~485 kJ/mol | ~327 kJ/mol | F renders the C6 position metabolically inert (blocks oxidation); Cl is stable but can be a handle for further coupling. |
| Lipophilicity ( | +0.14 | +0.71 | Cl significantly increases logP, improving membrane permeability and hydrophobic binding. |
| H-Bond Capability | Weak Acceptor | Very Weak Acceptor | F can mimic a carbonyl oxygen or hydroxyl group in binding interactions. |
Expert Insight: The "Lipophilic Clamp" vs. "Metabolic Shield"
-
The Chlorine Choice: Select 6-Cl when targeting deep, hydrophobic cavities (e.g., GPCR transmembrane domains). The larger chlorine atom displaces "high-energy" water molecules from the binding site, providing an entropic gain that fluorine cannot match.
-
The Fluorine Choice: Select 6-F to block metabolic hydroxylation at the C6 position (a common clearance route for chromones) without significantly altering the molecular shape. It is ideal for "lead optimization" to improve half-life.
Part 2: Bioactivity Case Studies
Case Study A: GPR55 Receptor Antagonism
Research into the orphan G-protein coupled receptor GPR55 highlights the divergence in efficacy between F and Cl analogues of chromone-2-carboxylic acid amides.
Data Source: ACS Med. Chem. Lett. (PSB Series)[1][2][3][4][5]
| Compound Code | Substituent (C6) | Target Activity | Potency (IC50/EC50) | Efficacy |
| PSB-18251 | Chloro | GPR55 Antagonist | 0.196 µM | High |
| PSB-18337 | Chloro | GPR55 Antagonist | 0.040 µM | Moderate (39%) |
| PSB-18177 | Fluoro | Dual GPR35/GPR55 | 3.26 µM (GPR55) | Low (Dual Action) |
Analysis: The 6-chloro substituent (PSB-18251) provides the necessary lipophilic bulk to anchor the molecule within the GPR55 orthosteric site, resulting in nanomolar potency. The 6-fluoro analog (PSB-18177), lacking this bulk, loses potency at GPR55 but gains affinity for GPR35, illustrating how halogen size dictates selectivity windows.
Case Study B: Cytotoxicity (3-Formylchromone Derivatives)
In anticancer screens against human tumor cell lines (HSC-2, HSC-3, HL-60), the electronic effects of the C6-halogen modulate the reactivity of the Michael acceptor system in the chromone ring.
Comparative Cytotoxicity Data:
-
6-Chloro-3-formylchromone (FC7): High cytotoxicity.[6] The chlorine atom enhances the electrophilicity of the C2-C3 double bond, promoting covalent modification of thiol-containing enzymes (e.g., thioredoxin reductase).
-
6-Fluoro-3-formylchromone (FC6): Moderate-to-High cytotoxicity. While still active, the strong electron-withdrawing nature of fluorine can sometimes destabilize the transition state for nucleophilic attack compared to the polarizable chlorine.
Part 3: Mechanism & Workflow Visualization
Diagram 1: SAR Decision Logic for Chromone Optimization
This diagram illustrates the logical flow for selecting between F and Cl based on the desired pharmacological outcome.
Caption: Decision matrix for C6-halogenation. Red path favors Chlorine for potency; Blue path favors Fluorine for stability/selectivity.
Part 4: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 6-Halo-Chromone-2-Carboxylic Acids
This protocol is optimized for speed and yield, applicable to both F and Cl derivatives.
Reagents:
-
2'-Hydroxy-5'-haloacetophenone (5'-F or 5'-Cl substituted)
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Glacial acetic acid / HCl
Step-by-Step Methodology:
-
Claisen Condensation: In a microwave-safe vial, dissolve 2'-hydroxy-5'-haloacetophenone (1.0 eq) and diethyl oxalate (1.5 eq) in absolute ethanol.
-
Base Addition: Add NaOEt (1.0 M in ethanol, 3.0 eq) dropwise.
-
Irradiation: Seal the vial and irradiate at 120°C for 10-15 minutes (Power: 150W, Max Pressure: 200 psi). Note: Conventional heating requires reflux for 4-6 hours.
-
Cyclization: Acidify the reaction mixture with glacial acetic acid and concentrated HCl (1:1 ratio) to pH ~2.
-
Reflux/Irradiation: Heat again at 90°C for 10 minutes to ensure cyclization of the diketone intermediate to the chromone ester.
-
Hydrolysis (Optional): To obtain the free acid, treat the ester with 10% NaOH followed by acidification.
-
Purification: Recrystallize from ethanol/water. 6-Cl derivatives typically precipitate faster due to lower solubility.
Protocol B: Enzymatic Resolution of 6-Fluoro-Chroman-2-Carboxylates
Specific for generating chiral 6-fluoro intermediates (S- and R- enantiomers).
System: Biphasic (Water/Toluene).[7] Enzymes: Recombinant esterases EstS and EstR (from Geobacillus thermocatenulatus).[7]
-
Substrate Prep: Dissolve racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) in toluene (organic phase).
-
Reaction: Mix with phosphate buffer (pH 7.4) containing immobilized EstS (for S-acid production) or EstR (for R-acid production).[7]
-
Conditions: Incubate at 30°C with vigorous shaking (200 rpm) for 4 hours.
-
Separation: Centrifuge to separate phases. The unreacted ester remains in toluene; the chiral acid product migrates to the aqueous buffer.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Diagram 2: Enzymatic Resolution Workflow
Caption: Kinetic resolution of 6-fluoro derivatives using stereoselective esterases.
References
-
GPR55 Antagonists & SAR
-
Anticancer & Topoisomerase Inhibition
-
Enzymatic Resolution Protocol
-
General Chromone Bioactivity
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Spectral comparison of methyl chromone-2-carboxylate and its 6-fluoro analog
[1]
Executive Summary & Structural Logic
The introduction of a fluorine atom at the C6 position of the chromone scaffold fundamentally alters the electronic landscape of the molecule without significantly changing its steric bulk. This substitution is a classic medicinal chemistry strategy to block metabolic oxidation at the susceptible C6 position while modulating lipophilicity (LogP).
-
Parent Compound: Methyl 4-oxo-4H-chromene-2-carboxylate (CAS: 18398-73-7)[1]
-
Target Analog: Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate (CAS: 116543-91-0)[2][3]
Key Spectral Differentiators:
-
H NMR: The 6-fluoro analog exhibits complex spin-spin splitting (coupling) in the aromatic region due to
F- H interactions ( and ), destroying the simpler first-order multiplets seen in the parent. -
C NMR: Carbon signals in the benzenoid ring of the fluoro-analog appear as doublets with large coupling constants (
Hz). - F NMR: A diagnostic singlet appears at approximately -118 ppm , serving as a rapid purity check.
Synthesis & Preparation Workflow
To ensure spectral data integrity, samples should be prepared from high-purity material. The following workflow outlines the standard preparation used to generate the samples for the spectral data below.
Figure 1: Standard synthetic route for methyl chromone-2-carboxylates. The 6-fluoro analog utilizes 5-fluoro-2'-hydroxyacetophenone as the starting material.
Detailed Spectral Comparison
A. Proton NMR ( H NMR)
Solvent: CDCl
The most dramatic difference occurs in the aromatic region (7.4 – 8.2 ppm). The parent compound shows standard ortho/meta coupling. The 6-fluoro analog displays additional splitting due to the fluorine atom (
| Proton Position | Parent (Chemical Shift | Parent Multiplicity | 6-Fluoro (Chemical Shift | 6-Fluoro Multiplicity & Coupling (Hz) |
| H-3 (Olefinic) | 7.10 | Singlet (s) | 7.12 | Singlet (s) |
| H-5 | 8.19 | dd ( | 7.85 | dd ( |
| H-7 | 7.74 | ddd ( | 7.45 | ddd ( |
| H-8 | 7.59 | dd ( | 7.65 | dd ( |
| -OCH | 4.00 | Singlet (s) | 4.02 | Singlet (s) |
Mechanistic Insight:
-
H-5 (The "Diagnostic" Proton): In the parent, H-5 is deshielded significantly (
8.19) by the anisotropy of the C4 carbonyl. In the 6-fluoro analog, H-5 is ortho to the fluorine. The fluorine exerts a shielding mesomeric effect, shifting H-5 upfield to 7.85 ppm. The signal splits into a doublet of doublets due to coupling with F ( ) and H-7 ( ). -
H-3 Stability: The olefinic proton at C3 is far removed from the C6 substitution site, remaining virtually unchanged (
7.10 ppm). This peak is an excellent internal reference for comparative integration.
B. Carbon-13 NMR ( C NMR)
Solvent: CDCl
The 6-fluoro analog is characterized by C-F coupling , which splits carbon signals into doublets. The magnitude of the coupling constant (
| Carbon | Parent ( | 6-Fluoro ( | Assignment Logic | |
| C-4 (C=O) | 178.2 | 177.5 | Ketone Carbonyl | |
| C-2 (Ester) | 161.5 | 161.2 | - | Ester Carbonyl |
| C-6 | 126.0 | 159.8 | C-F Bond (Direct) | |
| C-5 | 125.8 | 110.5 | Ortho to F | |
| C-7 | 134.5 | 121.8 | Ortho to F | |
| C-8 | 118.5 | 120.1 | Meta to F | |
| C-3 | 113.8 | 113.5 | - | Olefinic C |
| -OCH | 53.2 | 53.4 | - | Methoxy |
Protocol Tip: When analyzing the
C. Fluorine-19 NMR ( F NMR)
Reference: CFCl
-
Signal: Singlet (or weak multiplet if proton-coupled)
-
Shift:
-118.5 ppm -
Utility: This is the fastest method to determine the conversion of the starting material (5-fluoro-2'-hydroxyacetophenone) to the product.
Visualization of Coupling Pathways
The following diagram illustrates the spin-spin coupling network in the 6-fluoro analog, explaining the complex multiplets observed in the aromatic region.
Figure 2: Spin-spin coupling network for this compound. The fluorine nucleus couples strongly to H5 and H7, and weakly to H8.
Experimental Protocols
General Protocol for NMR Acquisition
To reproduce the data above, follow this standardized protocol:
-
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS. -
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Acquisition Parameters (
H):-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s
-
Scans (NS): 16
-
Spectral Width: -2 to 14 ppm
-
-
Acquisition Parameters (
C):-
Pulse Angle: 45°
-
Relaxation Delay (D1): 2.0 s (Critical for quaternary carbons C2, C4, C6)
-
Scans (NS): >512 (Due to splitting of C-F signals reducing peak height)
-
Mass Spectrometry (LC-MS) Check
-
Parent: Expect [M+H]
at 205.05 m/z. -
6-Fluoro: Expect [M+H]
at 223.04 m/z. -
Fragmentation: Both compounds typically lose the methoxy group (-31 Da) and the carbonyl (-28 Da) sequentially.
References
-
Synthesis & Parent Spectral Data
-
6-Fluoro Analog Characterization
- Title: Synthesis and characterization of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid deriv
- Source: Journal of the Serbian Chemical Society (SHD Pub).
-
URL:
-
Fluorine Coupling Constants
- Title: NMR Coupling Constants (H-F and C-F).
- Source: Iowa State University Chemical Instrument
-
URL:
-
General Chromone Spectral Data
- Title: 13C NMR of Chromone Deriv
- Source: SpectraBase.
-
URL:
Sources
- 1. METHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE | 18398-73-7 [chemicalbook.com]
- 2. メチル-6-フルオロクロモン-2-カルボキシラート | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C11H7FO4 | CID 14089205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. westmont.edu [westmont.edu]
- 8. The Duke NMR Center Coupling constants [sites.duke.edu]
- 9. colorado.edu [colorado.edu]
- 10. shd-pub.org.rs [shd-pub.org.rs]
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